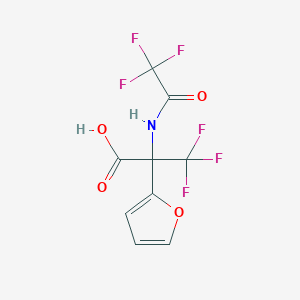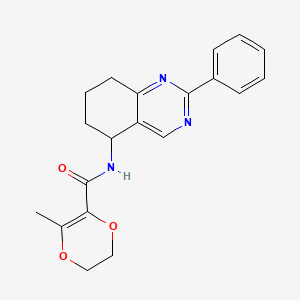![molecular formula C14H8Cl2N2O B6117231 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.
作用機序
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to a decrease in gene expression, which can have various effects depending on the specific genes being regulated. The inhibition of histone acetyltransferase enzyme has been shown to have anti-inflammatory effects, as well as anti-tumor effects by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has been shown to modulate the immune response by regulating cytokine production. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for targeted modulation of gene expression, which can be useful in studying specific pathways and diseases. However, the use of this compound can also have limitations, such as off-target effects and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
将来の方向性
There are many future directions for research on 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in vivo and to optimize dosing and administration. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Future studies could focus on its mechanism of action in the brain and its effects on cognitive function. Additionally, further studies are needed to determine its potential for use in other areas of research such as inflammation and immune regulation.
合成法
The synthesis of 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that require specialized equipment and expertise. The method involves the reaction of 5-chloroindoline-2,3-dione with 4-chloroaniline in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. This synthesis method has been optimized for high yield and purity and has been validated through various analytical techniques such as NMR and HPLC.
科学的研究の応用
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in research. Its ability to inhibit histone acetyltransferase enzyme has been shown to modulate gene expression, which can have implications in various fields of research such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. It has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-chloro-3-(4-chlorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZWEUQTUYXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B6117167.png)
![4-[3-(methylthio)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6117179.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6117189.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6117197.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6117212.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![N-(3-chloro-4-fluorophenyl)-2-(9-methoxy-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6117222.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)
